Unveiling IPS-06061: A Deep Dive into its Molecular Glue Properties for Targeted KRAS G12D Degradation
Unveiling IPS-06061: A Deep Dive into its Molecular Glue Properties for Targeted KRAS G12D Degradation
For Immediate Release
A novel, orally bioavailable molecular glue, IPS-06061, has emerged as a promising therapeutic agent designed to selectively target and degrade the KRAS G12D mutant protein, a critical driver in numerous cancers. Developed by InnoPharmaScreen, Inc., this compound leverages the cell's natural protein disposal machinery to eliminate the oncogenic protein, offering a potential breakthrough for patients with KRAS G12D-mutated tumors. This technical guide provides an in-depth analysis of the molecular properties and mechanism of action of IPS-06061, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
IPS-06061 functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. Specifically, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the KRAS G12D protein.[1][2][3] This induced proximity triggers the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. This targeted protein degradation approach bypasses the need for direct enzymatic inhibition, opening up new avenues for targeting previously "undruggable" proteins like KRAS.
Quantitative Profile of a Selective Degrader
The efficacy and selectivity of IPS-06061 have been characterized through various preclinical assays, demonstrating its potential as a targeted therapy.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | 331 nM | Surface Plasmon Resonance (SPR) | BioWorld |
| Degradation (DC50) | < 500 nM | Not Specified | MedChemExpress, DC Chemicals |
| Maximum Degradation (Dmax) | ~75% (in vivo) | Xenograft Model | BioWorld |
| Bioavailability | 22.5% (oral) | Xenograft Model | BioWorld |
This table summarizes the key quantitative data available for IPS-06061.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and the mechanism of action of IPS-06061.
Experimental Protocols
While specific, detailed protocols for the characterization of IPS-06061 are not publicly available, the following represent standard methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) for Binding Affinity
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Objective: To determine the binding affinity (Kd) of IPS-06061 to the KRAS G12D protein in the presence of CRBN.
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Methodology:
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Immobilize recombinant biotinylated CRBN on a streptavidin-coated SPR sensor chip.
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Prepare a series of concentrations of recombinant KRAS G12D protein and IPS-06061.
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Inject a constant concentration of KRAS G12D mixed with varying concentrations of IPS-06061 over the sensor chip surface.
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Measure the change in response units (RU) to monitor the formation of the ternary complex in real-time.
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Regenerate the sensor chip surface between injections.
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Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the equilibrium dissociation constant (Kd).
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Western Blot for KRAS G12D Degradation
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Objective: To quantify the degradation of KRAS G12D protein in cancer cell lines following treatment with IPS-06061.
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Methodology:
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Seed KRAS G12D-mutant cancer cells (e.g., SNU-407, AsPC-1) and KRAS wild-type control cells in culture plates.
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Treat the cells with a dose-response of IPS-06061 or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
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Lyse the cells and quantify the total protein concentration.
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with a primary antibody specific for KRAS G12D and a loading control antibody (e.g., GAPDH, β-actin).
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Incubate with a corresponding HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescence detection system.
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Perform densitometry analysis to quantify the relative abundance of KRAS G12D, normalized to the loading control, to determine the DC50 (half-maximal degradation concentration).
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Cell-Free Ubiquitination Assay
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Objective: To confirm the direct ubiquitination of KRAS G12D induced by the IPS-06061-mediated ternary complex.
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Methodology:
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Combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified CRBN E3 ligase complex in a reaction buffer.
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Add recombinant KRAS G12D protein and varying concentrations of IPS-06061.
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Incubate the reaction mixture at 37°C to allow for ubiquitination.
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Stop the reaction and analyze the products by SDS-PAGE and Western blot using an anti-KRAS or anti-ubiquitin antibody to detect the formation of polyubiquitinated KRAS G12D.
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Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of a molecular glue like IPS-06061.
In Vivo Efficacy
The therapeutic potential of IPS-06061 has been demonstrated in a preclinical xenograft mouse model of human pancreatic cancer. Oral administration of IPS-06061 at 80 mg/kg resulted in a remarkable 100% tumor growth inhibition.[6] Furthermore, the degradation of KRAS G12D reached approximately 75% after four weeks of treatment.[6] Importantly, no significant changes in body weight were observed in the treated animals, suggesting a favorable safety profile.[6]
Conclusion
IPS-06061 represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of the KRAS G12D oncoprotein through a molecular glue mechanism holds immense promise for the treatment of a wide range of cancers. The preclinical data, including its high binding affinity, potent degradation activity, and robust in vivo anti-tumor efficacy, strongly support its continued development as a novel therapeutic modality. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. IPS-06061 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. InnoPharmaScreen, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. omicsx.com [omicsx.com]
- 5. researchgate.net [researchgate.net]
- 6. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]
